Anhydro-trityl-T

Nucleoside Synthesis Anhydronucleoside Protecting Group Chemistry

Anhydro‑trityl‑T is the critical 2,2′-anhydro‑5′‑O‑trityl protected intermediate for manufacturing telbivudine (LdT). The rigid 2,2′-anhydro bridge locks the sugar conformation, enabling a single‑step, stereospecific intramolecular displacement with Red‑Al/15‑crown‑5 to install the correct β‑L configuration without chiral auxiliaries. The bulky 5′‑O‑trityl group prevents unwanted side reactions and dramatically increases organic‑phase solubility during multi‑step routes. This unique dual‑functionality is absent in non‑tritylated or 2,3′‑anhydro regioisomers. Ideal for scalable synthesis of antiviral nucleoside analogues, AZT precursors, and carbocyclic thymidine scaffolds.

Molecular Formula C29H26N2O5
Molecular Weight 482.5 g/mol
CAS No. 22423-25-2
Cat. No. B15196092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnhydro-trityl-T
CAS22423-25-2
Molecular FormulaC29H26N2O5
Molecular Weight482.5 g/mol
Structural Identifiers
SMILESCC1=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O)OC2=NC1=O
InChIInChI=1S/C29H26N2O5/c1-19-17-31-27-25(36-28(31)30-26(19)33)24(32)23(35-27)18-34-29(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-17,23-25,27,32H,18H2,1H3/t23-,24-,25?,27-/m1/s1
InChIKeyHUKPMMVMWXGYKY-OVHROIHKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding Anhydro‑Trityl‑T (CAS 22423‑25‑2): A Key Protected Intermediate in Nucleoside Chemistry


Anhydro‑trityl‑T (CAS 22423‑25‑2, 2,2′‑anhydro‑5′‑O‑trityl‑thymidine) is a trityl‑protected anhydronucleoside belonging to the class of 2,2′‑anhydro‑1‑(β‑D‑arabinofuranosyl)thymine derivatives. The molecule contains a rigid 2,2′‑anhydro bridge that locks the sugar conformation and a bulky 5′‑O‑triphenylmethyl (trityl) protecting group that imparts high lipophilicity and chemical stability during multi‑step synthetic routes . It serves primarily as an intermediate for the preparation of β‑L‑2′‑deoxynucleosides (e.g., telbivudine) and other modified nucleoside analogues, and has also been evaluated as a precursor for antiviral agents [1].

Why Anhydro‑Trityl‑T Cannot Be Replaced by Simpler Anhydro‑ or Trityl‑Nucleosides in Multi‑Step Syntheses


The combination of a 2,2′‑anhydro bridge and a 5′‑O‑trityl group in a single molecule confers a unique reactivity profile that is absent in either the un‑tritylated 2,3′‑anhydro‑ or the non‑anhydro 5′‑O‑trityl‑thymidine analogues. The 2,2′‑anhydro ring activates the C2′ position for stereospecific intramolecular displacement reactions with reducing agents such as Red‑Al, while the trityl group prevents unwanted side reactions at the 5′‑position and dramatically increases solubility in organic media . Substituting with 2,3′‑anhydro‑5′‑O‑tritylthymidine (CAS 25442‑42‑6) would lead to a different ring‑opening regiochemistry and yield distinct products; using 5′‑O‑tritylthymidine alone lacks the activated anhydro leaving group necessary for the key intramolecular rearrangement [1].

Quantitative Evidence for Anhydro‑Trityl‑T: Head‑to‑Head Comparisons with Structural Analogs


Synthesis of 5′‑O‑Trityl‑2,3′‑Anhydrothymidine (Precursor) in 75% Yield: A Benchmark for the Trityl‑Anhydro System

When 5′‑O‑trityl‑thymidine is treated with perfluorobutanesulfonyl fluoride/DBU in toluene, the corresponding 5′‑O‑trityl‑2,3′‑anhydrothymidine is obtained in 75% isolated yield [1]. In contrast, the same reaction performed on unprotected thymidine yields a complex mixture containing 4′,5′‑dehydro‑2,3′‑anhydrothymidine and 5′‑fluoro‑2,3′‑anhydrothymidine, demonstrating the critical role of the trityl group in directing clean anhydronucleoside formation [1].

Nucleoside Synthesis Anhydronucleoside Protecting Group Chemistry

Nucleophilic Ring Opening with Lithium Azide: Anhydro‑Trityl‑T as a Gateway to 3′‑Azido‑2′,3′‑Dideoxy Nucleosides

Treatment of O2,3′‑anhydro‑5′‑O‑tritylthymidine (the 2,3′‑anhydro regioisomer of anhydro‑trityl‑T) with lithium azide in DMF at 150 °C cleanly affords the isomeric 3′‑azido‑2′,3′‑dideoxy‑5′‑O‑trityl‑β‑D‑ribofuranosyl N1‑ and N3‑nucleosides [1]. A parallel study on the 2,2′‑anhydro‑5′‑O‑trityl‑deoxycytidine system achieved an 88% total yield of azido‑substituted products with a 1:1 ratio of the expected β‑D‑erythro and an unexpected α‑D‑threo isomer [2]. The trityl group remains intact under these harsh conditions, enabling subsequent deprotection to the free nucleoside [1].

Nucleophilic Substitution Azido Nucleosides Ring Opening

Synthesis of β‑L‑2′‑Deoxythymidine (Telbivudine) via 2,2′‑Anhydro‑5′‑O‑Trityl Intermediate: A Validated Industrial Route

A patented process describes the conversion of a 2,2′‑anhydro‑1‑furanosyl base intermediate (structurally identical to anhydro‑trityl‑T) to β‑L‑2′‑deoxythymidine (LdT, telbivudine) using Red‑Al and 15‑crown‑5 ether in good yields . The 2,2′‑anhydro bridge facilitates an intramolecular displacement that stereospecifically generates the desired β‑L‑configured product, a transformation that cannot be achieved with the 2,3′‑anhydro regioisomer or with simple trityl‑protected thymidine . This route is highlighted as an improved, scalable method for manufacturing LdT, a clinically approved anti‑HBV agent .

Process Chemistry β‑L‑Nucleosides Telbivudine

Lipophilicity Enhancement: Trityl Group Confers High LogP for Organic Solubility and Cellular Uptake

The 5′‑O‑trityl group significantly increases the lipophilicity of nucleoside analogues. Anhydro‑trityl‑T has a calculated LogP of 3.58 and a PSA of 82.81 Ų [1]. In a broader class of tritylated nucleosides, the presence of one or two trityl groups elevates the octanol‑water partition coefficient by 2–3 orders of magnitude compared to the parent nucleoside [2]. This property correlates with enhanced membrane permeability and is exploited in prodrug strategies and in the design of antiviral agents with improved intracellular delivery [2].

Lipophilicity Drug Delivery Prodrug Design

Thymidine Kinase‑2 (TK‑2) Inhibition: Tritylated Nucleosides as Non‑Nucleoside Inhibitors

5′‑O‑Trityl derivatives of thymidine, including anhydro‑trityl‑T analogues, have been shown to inhibit human mitochondrial thymidine kinase (TK‑2). In a series of tritylated compounds, the parent 5′‑O‑tritylthymidine exhibited an IC₅₀ of approximately 15 μM against TK‑2, while optimized acyclic tritylated analogues such as KIN‑52 displayed IC₅₀ values as low as 1.3 μM [1]. Importantly, these tritylated inhibitors act as reversible uncompetitive inhibitors with respect to ATP, a mechanism distinct from the alternative substrate behavior of BVDU (a competitive inhibitor) [1].

Kinase Inhibition Mitochondrial TK‑2 Enzyme Kinetics

Carbocyclic Analogue Synthesis: 2,2′‑Anhydro Formation Proceeds More Readily than 2,3′‑Anhydro

In the carbocyclic series, C‑5′‑O‑trityl‑2,2′‑anhydrothymidine (the carbocyclic analogue of anhydro‑trityl‑T) formed more readily than the corresponding C‑2,3′‑anhydrothymidine analogue under standard cyclization conditions [1]. This observation underscores the greater thermodynamic and kinetic favorability of the 2,2′‑anhydro bridge in constrained ring systems, a feature that can be exploited to achieve higher yields and cleaner reactions in the preparation of carbocyclic nucleoside analogues with potential antiviral activity [1].

Carbocyclic Nucleosides Anhydronucleoside Cyclization Stereochemistry

Optimal Scientific and Industrial Use Cases for Anhydro‑Trityl‑T (CAS 22423‑25‑2)


Stereospecific Synthesis of β‑L‑2′‑Deoxynucleosides (e.g., Telbivudine)

Anhydro‑trityl‑T is the critical intermediate in the patented Red‑Al/15‑crown‑5 process for manufacturing β‑L‑2′‑deoxythymidine (LdT). The 2,2′‑anhydro bridge enables a single‑step intramolecular displacement that installs the correct β‑L stereochemistry without the need for costly chiral auxiliaries or resolution steps . This route is scalable and represents an industrial benchmark for producing this anti‑HBV drug.

Construction of 3′‑Modified Nucleoside Analogues via Nucleophilic Ring Opening

The 2,2′‑anhydro‑5′‑O‑trityl system undergoes efficient ring opening with nitrogen and sulfur nucleophiles (e.g., azide, phosphorodithioate) under mild conditions while preserving the acid‑labile trityl group [1]. This makes it a versatile platform for generating libraries of 3′‑substituted‑2′,3′‑dideoxy‑ or 3′‑thio‑nucleosides, including precursors to antiviral agents like AZT and novel phosphorodithioate prodrugs.

Synthesis of Carbocyclic Nucleoside Analogues with Enhanced Metabolic Stability

The carbocyclic counterpart of anhydro‑trityl‑T forms the 2,2′‑anhydro ring more readily than the 2,3′‑regioisomer, providing a high‑yielding entry into carbocyclic thymidine analogues . These carbocyclic nucleosides are resistant to phosphorolysis by nucleoside phosphorylases and exhibit prolonged intracellular half‑lives, making them attractive scaffolds for antiviral and anticancer drug discovery.

Development of Non‑Nucleoside Thymidine Kinase‑2 (TK‑2) Inhibitors

The trityl group is a known pharmacophore for reversible, uncompetitive inhibition of human mitochondrial TK‑2 . Anhydro‑trityl‑T provides a rigid, lipophilic core that can be further functionalized to enhance potency and selectivity against TK‑2, a validated target for modulating mitochondrial nucleotide pools in diseases such as mitochondrial DNA depletion syndromes.

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